
Altiloxin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The constitutions and absolute configurations of altiloxin B have been determined using a combination of spectroscopic methods and quantum-chemical optical-rotatory dispersion (ORD) and circular dichroism (CD) calculations . The biosynthetic pathway to this compound involves the fungus Pestalotiopsis sp., which produces this compound along with other metabolites .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on its natural extraction from the endophytic fungus Pestalotiopsis sp. .
Chemical Reactions Analysis
Types of Reactions: Altiloxin B undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions depend on the desired reaction and the target product.
Major Products Formed: The major products formed from the reactions of this compound include its derivatives with cyclopolic acid and other related compounds
Scientific Research Applications
Altiloxin B has been extensively studied for its applications in chemistry, biology, medicine, and industry . Some of the key applications include:
Mechanism of Action
The mechanism of action of altiloxin B involves its interaction with specific molecular targets and pathways . The compound exerts its effects by disrupting cellular processes in target organisms, leading to antimicrobial and phytotoxic activities . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its bioactivity .
Comparison with Similar Compounds
- Altiloxin A
- Cyclopolic acid derivatives
- Iso-cyclopaldic acid derivatives
Properties
Molecular Formula |
C15H23ClO4 |
|---|---|
Molecular Weight |
302.79 g/mol |
IUPAC Name |
(1aS,3R,4R,4aR,7S,8aS)-7-chloro-3-hydroxy-3,4a,8,8-tetramethyl-1a,2,4,5,6,7-hexahydronaphtho[4,4a-b]oxirene-4-carboxylic acid |
InChI |
InChI=1S/C15H23ClO4/c1-12(2)8(16)5-6-13(3)10(11(17)18)14(4,19)7-9-15(12,13)20-9/h8-10,19H,5-7H2,1-4H3,(H,17,18)/t8-,9-,10+,13+,14+,15+/m0/s1 |
InChI Key |
FZDLFIRMAQCUGH-MSKJFZEMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@]13[C@@H](O3)C[C@@]([C@@H]2C(=O)O)(C)O)(C)C)Cl |
Canonical SMILES |
CC1(C(CCC2(C13C(O3)CC(C2C(=O)O)(C)O)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


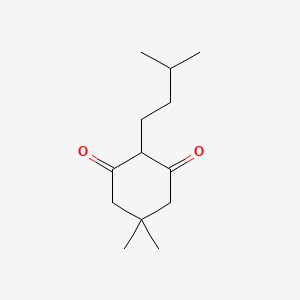
![7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14084849.png)
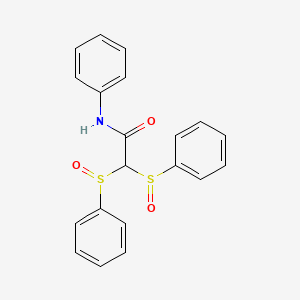
![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14084857.png)
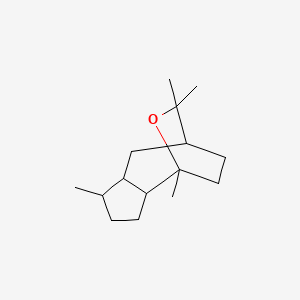
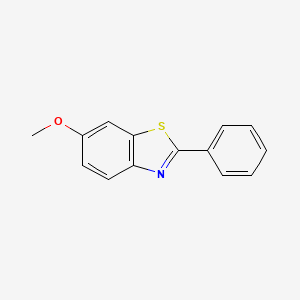
![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)
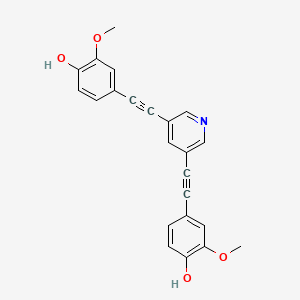
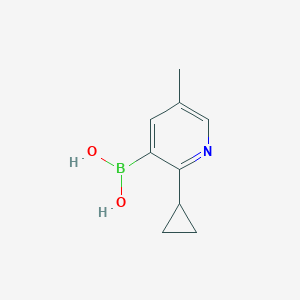
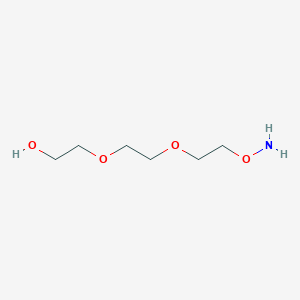
![n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14084891.png)
![2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid](/img/structure/B14084899.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B14084908.png)
